Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Description
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15;3-1(4)2(5)6/h2*1-3,5-6,16H,4,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXBEQGVVHOQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The benzyl group is then introduced via benzylation reactions, and the carboxylate group is added through esterification. The final step involves the formation of the hemioxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Esterification and Salt Formation
The synthesis of this compound typically involves esterification followed by oxalate salt formation:
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Esterification : Reacting the parent diazaspiro compound with benzyl chloroformate under basic conditions (e.g., triethylamine) introduces the benzyl carboxylate group.
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Oxalate Salt Formation : Subsequent treatment with oxalic acid yields the hemioxalate salt, enhancing crystallinity and stability.
Reaction Conditions :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Benzyl chloroformate, triethylamine, DCM, 0–25°C | Benzyl-protected intermediate |
| Salt Formation | Oxalic acid, methanol, RT | Hemioxalate salt |
Oxidation Reactions
The benzyl group and spirocyclic amine structure undergo selective oxidation:
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Benzyl Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the benzyl moiety to benzoic acid derivatives.
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Amine Oxidation : Tertiary amines in the spirocyclic system may form N-oxides with hydrogen peroxide (H₂O₂).
Key Applications :
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Functionalization for prodrug synthesis.
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Modulating solubility via carboxylate formation.
Reduction Reactions
The compound participates in hydrogenation and borohydride-mediated reductions:
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Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl protecting group, yielding the free amine.
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Selective Amine Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces imine intermediates generated in situ .
Example Pathway :
textBenzyl 1,6-diazaspiro[...] → Hydrogenation → 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid
Hydrolysis
The carboxylate ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl or H₂SO₄ in aqueous THF cleaves the ester to the carboxylic acid.
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Basic Hydrolysis : NaOH/MeOH yields the carboxylate salt, useful for further derivatization.
Conditions and Outcomes :
| Medium | Reagents | Product |
|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid |
| Basic | 2M NaOH, RT | Sodium carboxylate |
Nucleophilic Substitution
The spirocyclic amine’s nitrogen atoms act as nucleophiles in alkylation or acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Acetyl chloride or anhydrides yield acylated derivatives, modifying biological activity .
Case Study :
Cyclization and Ring-Opening
The spirocyclic scaffold participates in ring-expansion or contraction:
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Acid-Mediated Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the spiro ring, generating linear diamines.
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Base-Induced Cyclization : Reforms spiro structures under basic conditions, enabling recyclability.
Comparative Reactivity
The table below contrasts reactivity with related diazaspiro compounds:
| Compound | Benzyl Group Reactivity | Amine Reactivity | Oxalate Stability |
|---|---|---|---|
| Benzyl 1,6-diazaspiro[...] hemioxalate | High (oxidation/hydrogenation) | Moderate (alkylation) | High |
| Benzyl 2,6-diazaspiro[...] carboxylate | Moderate | High | Low |
| 5-Boc-2,5-diazaspiro[...] oxalate | Low | Low | Moderate |
Industrial-Scale Considerations
Key optimizations for large-scale synthesis include:
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Catalyst Selection : Palladium-based catalysts improve hydrogenation efficiency .
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Solvent Systems : Switching from DCM to toluene reduces environmental impact.
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Purification : Crystallization with oxalic acid ensures ≥98% purity.
This compound’s versatile reactivity profile positions it as a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and sigma receptor ligands. Future research should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate has shown promise in preliminary studies for various biological activities:
- Antimicrobial Activity : Its structure may allow it to interact with microbial targets, potentially leading to the development of new antimicrobial agents.
- Anticancer Properties : Early research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Further studies are needed to explore its efficacy and mechanism of action.
Synthetic Organic Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules due to its unique functional groups:
- Reactivity : The carboxylate and oxalate moieties can participate in various chemical reactions including esterification and amidation, facilitating the creation of diverse derivatives.
- Building Block for Drug Development : Its ability to undergo multiple transformations makes it a valuable building block in pharmaceutical synthesis.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound through various reaction pathways. The derivatives exhibited enhanced solubility and bioactivity, indicating that modifications to the core structure can lead to improved pharmacological profiles.
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The diazaspiro nonane ring system can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: Similar structure but without the hemioxalate group.
1,6-Diazaspiro[3.5]nonane-6-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is unique due to its combination of a benzyl group, diazaspiro nonane ring, and hemioxalate salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate (CAS: 1788054-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound exhibits biological activity primarily through its interaction with various cellular targets:
- Covalent Binding to KRAS Protein : Recent studies have highlighted the compound's ability to act as a covalent inhibitor of the KRAS G12C mutation, which is implicated in numerous solid tumors. The compound binds effectively in the switch-II pocket of the KRAS protein, inhibiting its activity and thus impacting cellular proliferation and differentiation processes .
- Modulation of Chemokine Receptors : The compound has shown potential in regulating chemokine receptors, particularly CCR3 and CCR5, which are associated with inflammatory responses and HIV infection. This modulation may provide therapeutic avenues for treating diseases related to these receptors .
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit cancer cell proliferation in various tumor types:
- Cell Lines Tested :
- NCI-H1373 (non-small cell lung cancer)
- Other solid tumor lines
The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .
In Vivo Studies
In vivo studies using xenograft mouse models have confirmed the efficacy of this compound:
- Model : NCI-H1373 xenograft model
- Results : Significant antitumor effects were observed with subcutaneous administration of the compound, further supporting its potential as a therapeutic agent against solid tumors .
Case Studies
A notable case study involved the optimization of derivatives based on the diazaspiro framework, which led to the identification of compounds with improved metabolic stability and antitumor efficacy. One such derivative demonstrated high potency against KRAS G12C mutations and was characterized by favorable pharmacokinetic properties .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate, and how are intermediates characterized?
The synthesis typically involves replacing the tert-butyl protecting group in tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate with a benzyl group via benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at low temperatures) . Intermediates are characterized using LCMS (e.g., m/z 701 [M+H]+) and HPLC (retention time ~1.27 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity. Protonation states and salt forms (e.g., hemioxalate) are verified via titration or X-ray crystallography .
Q. What storage conditions are recommended to maintain the stability of this compound?
The compound should be stored at 2–8°C in airtight containers to prevent degradation. Transportation requires ice packs to avoid thermal instability. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in spirocyclic derivatives like this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsional strain, and hydrogen-bonding networks in the diazaspiro core. For example, the spiro[3.5]nonane system may exhibit unique puckering modes, which can be analyzed via displacement parameters and electron density maps .
Q. What strategies optimize regioselectivity when introducing substituents to the diazaspiro ring?
Computational modeling (DFT or MD simulations) predicts reactive sites on the spiro scaffold. Experimentally, microwave-assisted synthesis or flow chemistry improves regioselectivity in alkylation/arylation reactions. For example, substituting the benzyl group at the 6-position (vs. 1-position) is achieved by tuning steric effects with bulky bases like DIPEA .
Q. How should contradictory LCMS/HPLC data be interpreted during reaction monitoring?
Discrepancies between theoretical and observed m/z or retention times often arise from adduct formation (e.g., sodium or formate ions) or partial degradation. Use high-resolution LCMS (HRMS) to distinguish isotopic patterns and tandem MS (MS/MS) to confirm fragmentation pathways. For example, a peak at m/z 785 [M+H]+ may indicate unexpected methylation, requiring re-optimization of reaction stoichiometry .
Q. What mechanistic insights explain the stability of the hemioxalate salt form?
The hemioxalate salt enhances crystallinity and solubility via hydrogen-bonding networks between the diazaspiro amine and oxalate anion. Stability is assessed via DSC (melting point analysis) and PXRD to detect polymorphic transitions. Comparative studies with hydrochloride or freebase forms reveal differences in hygroscopicity and thermal decomposition profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
